![molecular formula C14H14N4O4 B3864918 2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3864918.png)
2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide
Overview
Description
The compound “2-[(4-methylphenyl)amino]-N’-[(5-nitro-2-furyl)methylene]acetohydrazide” is a complex organic molecule. It contains a nitrofuran group (5-nitro-2-furyl), which is often found in a variety of pharmaceuticals and bioactive compounds due to its broad spectrum of biological activities . The compound also contains a hydrazide group (-CONHNH2), which is a common feature in various organic compounds with biological activity.
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR, or computational methods. Unfortunately, without specific data or resources, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The nitro group in the nitrofuran ring is electron-withdrawing and could make the compound susceptible to nucleophilic attack. The hydrazide group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of both polar (nitro, hydrazide) and nonpolar (methylphenyl) groups would impact its solubility, melting point, and other properties .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-methylanilino)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-10-2-4-11(5-3-10)15-9-13(19)17-16-8-12-6-7-14(22-12)18(20)21/h2-8,15H,9H2,1H3,(H,17,19)/b16-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHBZXWIFFRFDF-PXNMLYILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)amino]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide (non-preferred name) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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